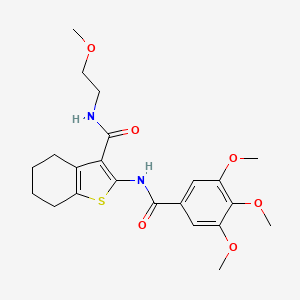

N-(2-methoxyethyl)-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Description

N-(2-methoxyethyl)-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS: 381699-55-4) is a synthetic small molecule featuring a tetrahydrobenzo[b]thiophene-3-carboxamide core modified with two key substituents:

- A 3,4,5-trimethoxybenzamido group at the 2-position.

- A 2-methoxyethyl carboxamide group at the 3-position.

Properties

IUPAC Name |

N-(2-methoxyethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O6S/c1-27-10-9-23-21(26)18-14-7-5-6-8-17(14)31-22(18)24-20(25)13-11-15(28-2)19(30-4)16(12-13)29-3/h11-12H,5-10H2,1-4H3,(H,23,26)(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SREOKKUNVPCQJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.

Introduction of Methoxy Groups: Methoxylation reactions using methanol and appropriate catalysts.

Amide Bond Formation: Coupling reactions between the benzothiophene derivative and 3,4,5-trimethoxybenzoic acid using coupling agents like EDCI or DCC.

Attachment of the 2-Methoxyethyl Group: Alkylation reactions using 2-methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion of methoxy groups to hydroxyl groups using oxidizing agents like PCC or KMnO4.

Reduction: Reduction of the amide group to an amine using reducing agents like LiAlH4.

Substitution: Nucleophilic substitution reactions at the methoxy groups using nucleophiles like thiols or amines.

Common Reagents and Conditions

Oxidation: PCC, KMnO4, or H2O2 under acidic or basic conditions.

Reduction: LiAlH4 or NaBH4 in anhydrous solvents.

Substitution: Nucleophiles like thiols or amines in the presence of a base like NaH or K2CO3.

Major Products

Oxidation: Hydroxylated derivatives.

Reduction: Aminated derivatives.

Substitution: Substituted benzothiophene derivatives.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes involving benzothiophene derivatives.

Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide would depend on its specific biological target. Generally, it may interact with enzymes or receptors, modulating their activity through binding interactions. The methoxy and amide groups could play crucial roles in these interactions, influencing the compound’s affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Substituent Variations

The tetrahydrobenzo[b]thiophene-3-carboxamide scaffold is a common structural motif in medicinal chemistry. Below is a comparative analysis of analogs with modifications at the 2- and 3-positions:

Table 1: Structural and Property Comparison

*Estimated based on structural similarity.

Key Observations:

Lipophilicity Trends :

- The dichlorobenzamido analog (XLogP ~4.1) is more lipophilic than the trimethoxy derivative (XLogP 3.6), likely due to the electron-withdrawing Cl substituents .

- The carboxylic acid derivative (XLogP 2.2) is significantly less lipophilic, enhancing aqueous solubility .

Hydrogen Bonding and Solubility :

- The target compound’s high TPSA (123 Ų) contrasts with analogs like the trifluoroacetyl derivative (TPSA ~85 Ų), which may exhibit poorer solubility .

Bioactivity Clues: Compounds with aromatic substituents (e.g., benzyl, phenylmethylene) show antimicrobial activity, suggesting that the target compound’s trimethoxy group—a known pharmacophore in microtubule inhibitors—may confer unique biological interactions .

Biological Activity

N-(2-methoxyethyl)-2-(3,4,5-trimethoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS Number: 381699-55-4) is a synthetic compound with potential biological activities that warrant detailed investigation. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H28N2O6S |

| Molecular Weight | 448.533 g/mol |

| Density | 1.3 ± 0.1 g/cm³ |

| Boiling Point | 542.9 ± 50.0 °C |

| Flash Point | 282.1 ± 30.1 °C |

| LogP | 4.53 |

Anticancer Properties

Recent studies have indicated that derivatives of benzothiophene compounds exhibit significant anticancer activity. For instance, a related compound demonstrated selective cytotoxicity against tumorigenic cell lines while sparing normal cells. The cytotoxicity was quantified with an EC50 value of approximately 30 ng/mL against the WI-38 VA-13 subline .

The mechanism through which this compound exerts its biological effects may involve inhibition of specific protein interactions and pathways associated with cancer proliferation:

- Inhibition of Matrix Metalloproteinases (MMPs) : Compounds in this class are known to inhibit MMPs, which play critical roles in tumor invasion and metastasis .

- Impact on T-cell Proliferation : Similar compounds have shown efficacy in inhibiting T-cell proliferation by targeting specific kinases involved in immune response .

Neuroprotective Effects

Research indicates that certain benzothiophene derivatives possess neuroprotective properties. For example, they have been evaluated for their ability to mitigate neuronal injury in models of ischemia/reperfusion injury and exhibit antioxidant activities by scavenging reactive oxygen species (ROS) .

Study 1: Antiproliferative Activity

A study investigated the antiproliferative effects of various benzothiophene derivatives on human cancer cell lines including SK-Hep-1 (liver), MDA-MB-231 (breast), and NUGC-3 (gastric). The results indicated that selected compounds exhibited moderate to high inhibitory activities against these cell lines .

Study 2: Selective Cytotoxicity

Another research highlighted the selective cytotoxicity of related compounds against the WI-38 VA-13 subline with an EC50 value suggesting potent activity while being less harmful to normal cells .

Q & A

Q. What are the key synthetic routes for this compound, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis involves multi-step organic reactions. A common approach includes:

- Step 1 : Condensation of 3,4,5-trimethoxybenzoic acid with a benzothiophene-3-carboxylic acid precursor to form the benzamido moiety.

- Step 2 : Coupling the intermediate with 2-methoxyethylamine under nucleophilic acyl substitution conditions.

- Critical Reagents : Carbodiimides (e.g., DCC) for amide bond formation, sodium hydroxide for hydrolysis, and lithium aluminum hydride for reductions where required .

- Optimization : Reaction temperature (e.g., 0–5°C for sensitive intermediates) and solvent choice (e.g., DMF for polar aprotic conditions) significantly affect purity. Purification via column chromatography with ethyl acetate/hexane gradients is recommended to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of methoxy groups (δ 3.5–3.8 ppm), benzothiophene protons (δ 6.5–7.5 ppm), and carboxamide NH signals (δ 8.0–8.5 ppm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]⁺ for C₂₄H₃₁N₃O₆S: 514.19) and fragmentation patterns.

- HPLC : Monitors purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary biological evaluation?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases (e.g., Flt-3) using fluorescence-based ADP-Glo™ kits, with IC₅₀ calculations via dose-response curves .

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

- Methodological Answer :

- Substituent Variation : Systematically modify the 3,4,5-trimethoxybenzamido group (e.g., replace methoxy with halogens or alkyl groups) to assess impact on kinase inhibition .

- Scaffold Hybridization : Fuse the benzothiophene core with other heterocycles (e.g., triazoles) to enhance solubility or target affinity .

- Data Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent effects with binding energies in Flt-3 active sites .

Q. What strategies resolve contradictions in biological activity data across experimental models?

- Methodological Answer :

- Model Validation : Compare results across primary cell lines, animal models, and 3D organoids to rule out model-specific artifacts .

- Pharmacokinetic Profiling : Assess metabolic stability (e.g., liver microsomes) and plasma protein binding to explain discrepancies between in vitro and in vivo efficacy .

- Batch Reproducibility : Ensure synthetic consistency via HPLC and elemental analysis to eliminate variability from impurities .

Q. How can researchers identify the primary biological target of this compound?

- Methodological Answer :

- Pull-Down Assays : Use biotinylated analogs and streptavidin beads to isolate binding proteins from cell lysates, followed by LC-MS/MS identification .

- Kinase Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler™) to pinpoint targets like Flt-3 or Aurora kinases .

- CRISPR-Cas9 Knockout : Validate target relevance by comparing compound efficacy in wild-type vs. gene-edited cell lines .

Q. What are effective strategies to minimize by-products during synthesis?

- Methodological Answer :

- Protecting Groups : Temporarily protect reactive amines (e.g., with Boc groups) during benzamido coupling to prevent side reactions .

- Low-Temperature Control : Perform acylations at 0–5°C to reduce epimerization or hydrolysis of sensitive intermediates .

- Real-Time Monitoring : Use TLC (silica gel, UV visualization) to track reaction progress and terminate at optimal conversion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.